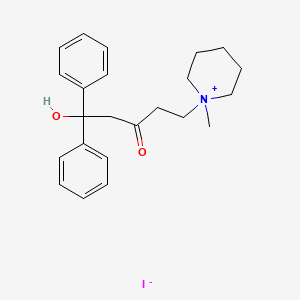
1-(5-Hydroxy-3-oxo-5,5-diphenylpentyl)-1-methylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hydroxy-3-oxo-5,5-diphenylpentyl)-1-methylpiperidin-1-ium iodide is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-oxo-5,5-diphenylpentyl)-1-methylpiperidin-1-ium iodide typically involves multiple steps. One common method includes the following steps:
Formation of the piperidine ring: This can be achieved through the reaction of appropriate amines with ketones or aldehydes under acidic or basic conditions.
Introduction of the hydroxy group: This step often involves the use of oxidizing agents to introduce the hydroxy group at the desired position.
Addition of phenyl groups: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Formation of the iodide salt: The final step involves the reaction of the intermediate compound with iodine or an iodide salt to form the iodide salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-3-oxo-5,5-diphenylpentyl)-1-methylpiperidin-1-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles to form different salts or derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides, cyanides, or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may yield different salts or derivatives.
Scientific Research Applications
1-(5-Hydroxy-3-oxo-5,5-diphenylpentyl)-1-methylpiperidin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-3-oxo-5,5-diphenylpentyl)-1-methylpiperidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate: A related compound with a similar structure but different functional groups.
Other piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.
Uniqueness: 1-(5-Hydroxy-3-oxo-5,5-diphenylpentyl)-1-methylpiperidin-1-ium iodide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
672927-60-5 |
|---|---|
Molecular Formula |
C23H30INO2 |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
1-hydroxy-5-(1-methylpiperidin-1-ium-1-yl)-1,1-diphenylpentan-3-one;iodide |
InChI |
InChI=1S/C23H30NO2.HI/c1-24(16-9-4-10-17-24)18-15-22(25)19-23(26,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14,26H,4,9-10,15-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
SMGMHZUFKFXSBS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


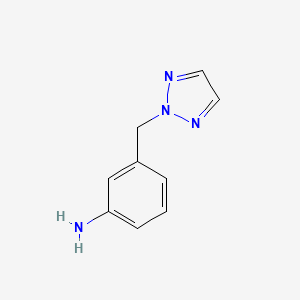

![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
![4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12547725.png)
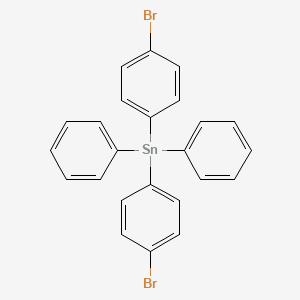
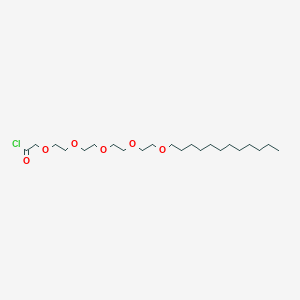
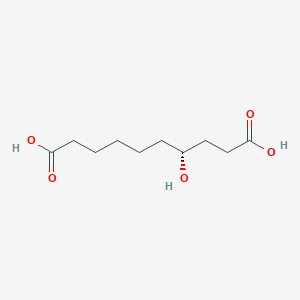
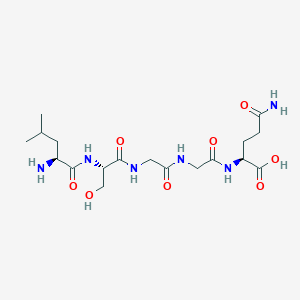
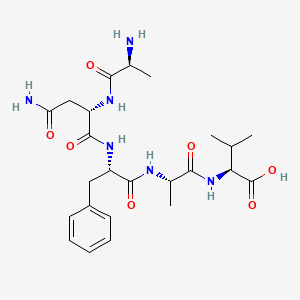
![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)

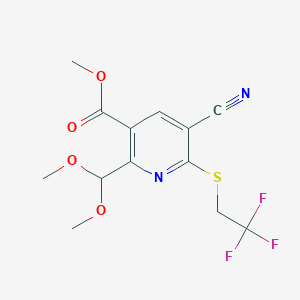
![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)

